

# Intracellular L-lactate Signaling: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

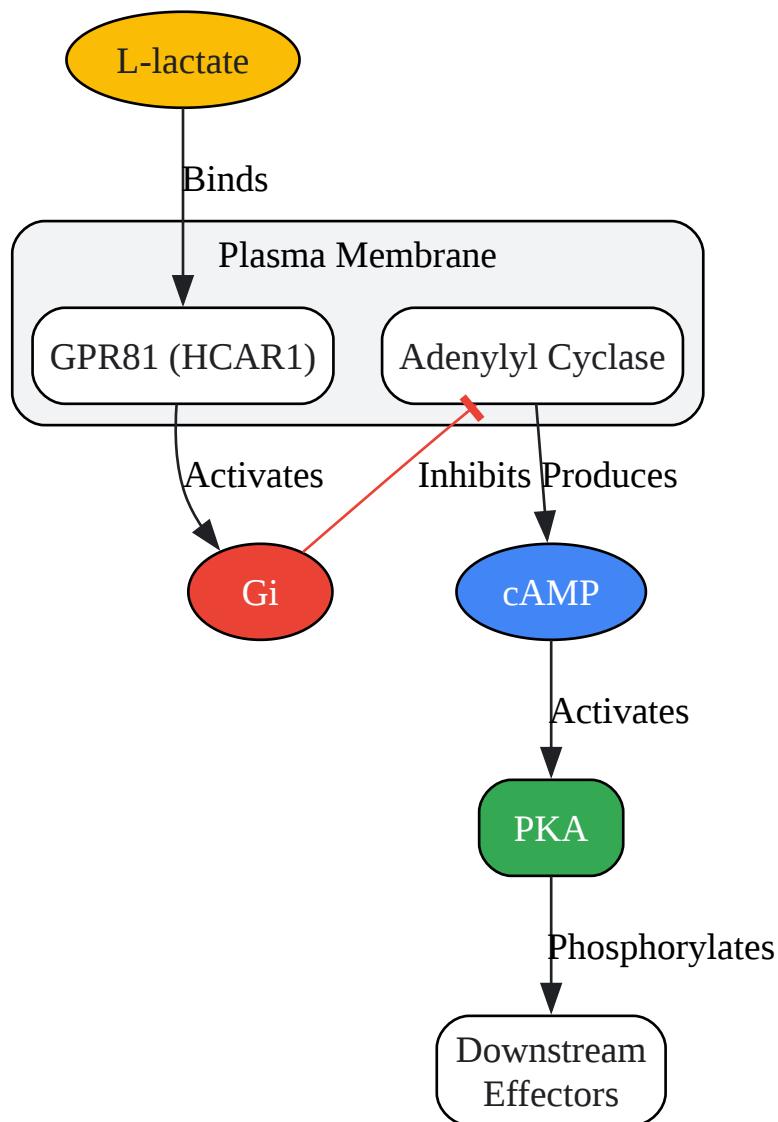
Compound Name: **L-lactate**

Cat. No.: **B1674914**

[Get Quote](#)

## Executive Summary

Long considered a mere metabolic waste product, **L-lactate** has emerged as a critical signaling molecule, or "lactormone," orchestrating a diverse array of cellular processes.<sup>[1][2][3]</sup> This technical guide provides an in-depth exploration of the core intracellular **L-lactate** signaling pathways, including receptor-mediated signaling, redox-dependent modulation of protein function, and the recently discovered post-translational modification, lactylation.<sup>[4][5][6][7]</sup> We present quantitative data to illustrate the impact of **L-lactate** on cellular function, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate complex signaling cascades and workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of **L-lactate** in health and disease, and for professionals in drug development seeking to modulate these pathways for therapeutic benefit.

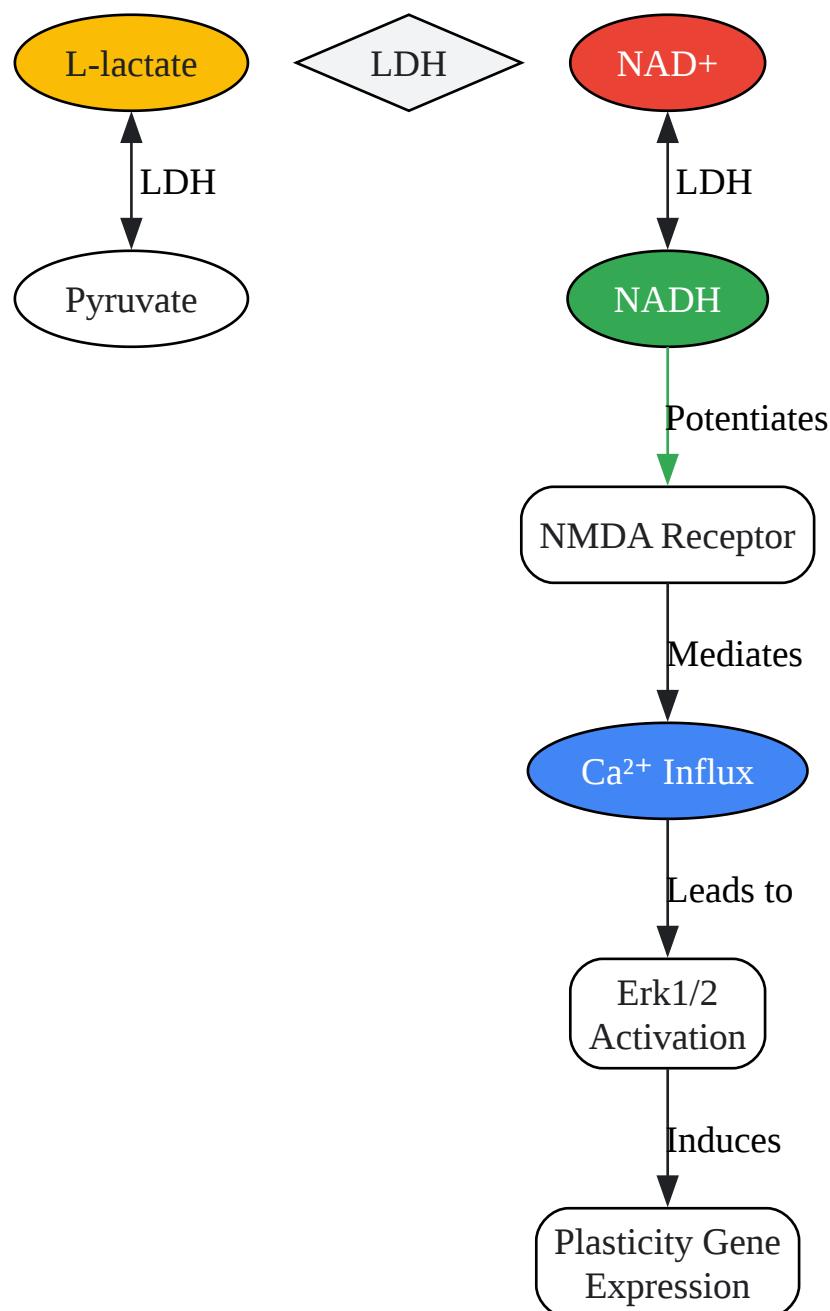

## Core Intracellular L-lactate Signaling Pathways

Intracellular **L-lactate** exerts its signaling effects through several distinct, yet potentially interconnected, mechanisms.

### Receptor-Mediated Signaling: The GPR81 Pathway

**L-lactate** can act as a ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1).<sup>[8]</sup> GPR81 is predominantly coupled to an inhibitory G protein (Gi), and its activation by **L-lactate** leads to a decrease in intracellular

cyclic AMP (cAMP) levels by inhibiting adenylyl cyclase.<sup>[3]</sup> This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA) and modulates downstream signaling cascades.<sup>[3]</sup> This pathway is particularly relevant in adipocytes, where it inhibits lipolysis, and in immune cells, where it can have immunomodulatory effects.<sup>[3][8]</sup>




[Click to download full resolution via product page](#)

## Redox-Dependent Signaling: Modulation of the NMDA Receptor

Intracellular **L-lactate** can be converted to pyruvate by lactate dehydrogenase (LDH), a reaction that concomitantly reduces NAD<sup>+</sup> to NADH, thereby increasing the intracellular

NADH/NAD<sup>+</sup> ratio.[9][10] This shift in the cellular redox state can directly impact the function of redox-sensitive proteins. A prime example is the N-methyl-D-aspartate (NMDA) receptor in neurons.[9][11] An elevated NADH/NAD<sup>+</sup> ratio potentiates NMDA receptor activity, leading to increased Ca<sup>2+</sup> influx and activation of downstream signaling cascades, such as the Erk1/2 pathway.[11][12] This mechanism is crucial for the **L-lactate**-induced expression of synaptic plasticity-related genes like Arc, c-Fos, and Zif268.[9][11][13]



[Click to download full resolution via product page](#)

## Post-Translational Modification: Histone and Non-Histone Lactylation

A groundbreaking discovery in **L-lactate** signaling is its role as a precursor for a novel post-translational modification termed lysine lactylation (Kla).<sup>[7][11][14]</sup> In this process, a lactyl group from lactyl-CoA is covalently attached to the ε-amino group of lysine residues on both histone and non-histone proteins.<sup>[7]</sup> This modification is dynamically regulated by "writers" (e.g., p300), which catalyze the addition of the lactyl group, and "erasers" (e.g., histone deacetylases - HDACs), which remove it.<sup>[6]</sup> "Readers" are proteins that recognize and bind to lactylated lysines, subsequently mediating downstream effects.<sup>[6]</sup> Histone lactylation directly influences chromatin structure and gene transcription.<sup>[7][11]</sup> For instance, increased histone lactylation in macrophages can promote the expression of genes involved in wound healing.<sup>[7]</sup> Lactylation of non-histone proteins can alter their function, stability, and interactions.<sup>[6]</sup>

## Quantitative Data on L-lactate Signaling

The following tables summarize quantitative data from key studies on the effects of **L-lactate** on gene expression and cytokine production.

Table 1: **L-lactate**-Induced Gene Expression Changes in Neurons

| Gene   | Treatment             | Fold Change (vs. Control) | Cell Type              | Reference |
|--------|-----------------------|---------------------------|------------------------|-----------|
| Arc    | 20 mM L-lactate (1h)  | ~4.0                      | Mouse cortical neurons | [13]      |
| c-Fos  | 20 mM L-lactate (1h)  | ~5.5                      | Mouse cortical neurons | [13]      |
| Zif268 | 20 mM L-lactate (1h)  | ~3.2                      | Mouse cortical neurons | [13]      |
| Arc    | 2.5 mM L-lactate (1h) | ~1.5                      | Mouse cortical neurons | [13]      |

Table 2: **L-lactate** Modulation of NMDA Receptor-Mediated Currents and Calcium Influx

| Parameter                            | Treatment       | Change             | Cell Type              | Reference            |
|--------------------------------------|-----------------|--------------------|------------------------|----------------------|
| NMDA-evoked inward current           | 10 mM L-lactate | ~2.6-fold increase | Mouse cortical neurons | <a href="#">[15]</a> |
| NMDA-induced Ca <sup>2+</sup> influx | 10 mM L-lactate | ~2.5-fold increase | Mouse cortical neurons | <a href="#">[15]</a> |

Table 3: Effect of **L-lactate** on Cytokine Production in Immune Cells

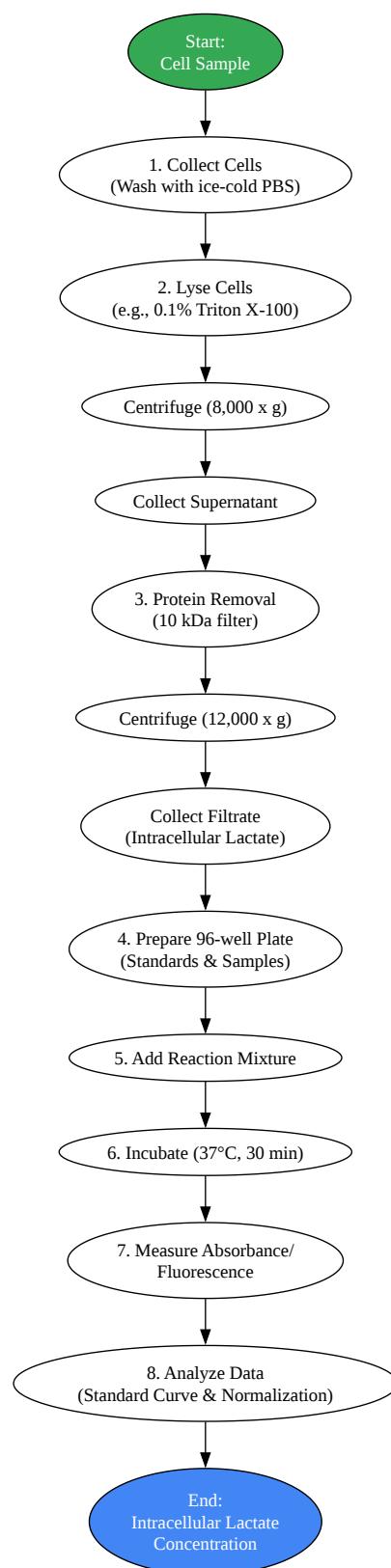
| Cytokine      | Stimulus | L-lactate Concentration | % Change in Production (vs. no lactate) |             |                      |
|---------------|----------|-------------------------|-----------------------------------------|-------------|----------------------|
|               |          |                         | on                                      | Production  | Cell Type            |
| IL-1 $\beta$  | LPS      | 15 mM                   | ~50% decrease                           | Human PBMCs | <a href="#">[16]</a> |
| TNF $\alpha$  | LPS      | 15 mM                   | ~40% decrease                           | Human PBMCs | <a href="#">[16]</a> |
| IL-10         | LPS      | 15 mM                   | ~30% decrease                           | Human PBMCs | <a href="#">[16]</a> |
| TNF $\alpha$  | Pam3Cys  | 15 mM                   | ~25% decrease                           | Human PBMCs | <a href="#">[16]</a> |
| IL-10         | Pam3Cys  | 15 mM                   | ~50% increase                           | Human PBMCs | <a href="#">[16]</a> |
| TNF- $\alpha$ | LPS      | 15-20 mM                | Significant decrease                    | Macrophages | <a href="#">[17]</a> |
| IL-6          | LPS      | 15-20 mM                | Significant decrease                    | Macrophages | <a href="#">[17]</a> |

## Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

## Measurement of Intracellular L-lactate

**Principle:** This protocol describes an enzymatic assay to quantify intracellular **L-lactate**. Lactate is oxidized by lactate dehydrogenase (LDH) to pyruvate, with the concomitant reduction of a probe, which can be measured colorimetrically or fluorometrically.[\[2\]](#)[\[18\]](#)[\[19\]](#)


### Materials:

- **L-lactate** assay kit (e.g., from TCI Chemicals, Abcam)[\[2\]](#)[\[19\]](#)
- Phosphate-buffered saline (PBS), ice-cold
- Cell lysis buffer (e.g., 0.1% Triton X-100)[\[19\]](#)
- Ultrafiltration membrane filter (10 kDa molecular weight cut-off)[\[19\]](#)
- 96-well microplate
- Microplate reader

### Procedure:

- Cell Collection:
  - For adherent cells, wash with ice-cold PBS and scrape cells into a microcentrifuge tube.
  - For suspension cells, centrifuge at 300 x g for 2 minutes, discard the supernatant, and wash the pellet with ice-cold PBS.
- Cell Lysis:
  - Resuspend the cell pellet in cell lysis buffer (e.g., 300 µL for 1x10<sup>5</sup> cells) and vortex for 1 minute.[\[19\]](#)
  - Centrifuge at 8,000 x g for 5 minutes and collect the supernatant.[\[19\]](#)
- Protein Removal:

- Transfer the supernatant to an ultrafiltration membrane filter and centrifuge at 12,000 x g for 10 minutes.[19]
- Collect the filtrate, which contains the intracellular lactate.
- Enzymatic Assay:
  - Prepare **L-lactate** standards and samples in a 96-well plate according to the assay kit manufacturer's instructions.[19]
  - Add the reaction mixture to each well and incubate at 37°C for 30 minutes.[19]
- Data Acquisition:
  - Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.[19]
- Data Analysis:
  - Generate a standard curve using the measurements from the **L-lactate** standards.
  - Determine the **L-lactate** concentration in the samples from the standard curve and normalize to cell number or protein concentration.[18]



[Click to download full resolution via product page](#)

## Analysis of Histone Lactylation by Western Blot

**Principle:** Western blotting is used to detect and quantify specific lactylated proteins in a complex mixture. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for lactyl-lysine.[8][20][21]

### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[8][20]
- Primary antibody: anti-lactyl-lysine (pan-specific or site-specific)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Protein Extraction:
  - Lyse cells in ice-cold lysis buffer.
  - Determine protein concentration using a BCA assay.
- SDS-PAGE:
  - Denature protein samples by boiling in Laemmli buffer.

- Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a membrane.
- Blocking:
  - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
- Antibody Incubation:
  - Incubate the membrane with the primary anti-lactyl-lysine antibody overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane with TBST.
  - Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis:
  - Quantify band intensities using densitometry software and normalize to a loading control (e.g., total histone H3 or  $\beta$ -actin).

## Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Lactylation

Principle: ChIP-seq is a powerful technique to identify the genomic locations of histone lactylation.[22] Cells are treated with a cross-linking agent to fix protein-DNA interactions. Chromatin is then sheared, and an antibody specific for lactyl-lysine is used to immunoprecipitate the chromatin fragments. The associated DNA is then purified and sequenced to map the lactylation sites across the genome.[23]

**Materials:**

- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Cell lysis buffer
- Chromatin shearing equipment (e.g., sonicator)
- Anti-lactyl-lysine antibody (ChIP-grade)
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Next-generation sequencing platform

**Procedure:**

- Cross-linking and Cell Lysis:
  - Cross-link cells with formaldehyde and quench with glycine.
  - Lyse the cells to release the nuclei.
- Chromatin Shearing:
  - Isolate the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
- Immunoprecipitation:
  - Incubate the sheared chromatin with an anti-lactyl-lysine antibody overnight at 4°C.

- Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washing and Elution:
  - Wash the beads to remove non-specific binding.
  - Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
  - Reverse the cross-links by heating.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
  - Purify the DNA.
- Library Preparation and Sequencing:
  - Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
- Data Analysis:
  - Align the sequencing reads to a reference genome.
  - Use peak-calling algorithms to identify regions of the genome enriched for histone lactylation.
  - Perform downstream analyses such as peak annotation and motif analysis.

## Measurement of Intracellular NADH/NAD<sup>+</sup> Ratio

**Principle:** The ratio of NADH to NAD<sup>+</sup> is a key indicator of the cellular redox state. This protocol describes an enzymatic cycling assay to measure the levels of both nucleotides.[\[1\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) The assay relies on the differential stability of NAD<sup>+</sup> and NADH in acidic and basic conditions, respectively, allowing for their separate quantification.[\[26\]](#)

**Materials:**

- NAD/NADH assay kit (e.g., NAD/NADH-Glo™ Assay from Promega)[24][26]
- HCl and NaOH for differential extraction
- 96-well plate (opaque-walled for luminescence assays)
- Luminometer

**Procedure:**

- Sample Preparation (for two separate measurements):
  - For NAD+ measurement: Lyse cells in an acidic extraction buffer to degrade NADH.
  - For NADH measurement: Lyse cells in a basic extraction buffer to degrade NAD+.
  - Neutralize the extracts.
- Enzymatic Cycling Reaction:
  - Add the extracts to a 96-well plate.
  - Add the reaction reagent from the kit, which contains an enzyme that cycles between the oxidized and reduced forms of a substrate, coupled to the conversion of NAD+ to NADH. In the process, a pro-luciferin is converted to luciferin.[24]
- Luminescence Detection:
  - Incubate the plate at room temperature.
  - Measure the luminescence using a luminometer. The light signal is proportional to the amount of NAD+ or NADH in the sample.[24]
- Data Analysis:
  - Generate a standard curve using known concentrations of NAD+ or NADH.
  - Determine the concentrations of NAD+ and NADH in the samples from the standard curve.

- Calculate the NADH/NAD<sup>+</sup> ratio.

## Conclusion

The recognition of **L-lactate** as a signaling molecule has fundamentally shifted our understanding of its role in cellular physiology and pathology. The signaling pathways detailed in this guide—receptor-mediated, redox-dependent, and post-translational modification—highlight the diverse mechanisms through which **L-lactate** can influence cellular behavior. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate these pathways and their implications in various biological contexts. As research in this field continues to evolve, a deeper understanding of intracellular **L-lactate** signaling will undoubtedly unveil new therapeutic targets for a wide range of diseases, from neurological disorders to cancer and inflammatory conditions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [cellbiolabs.com](http://cellbiolabs.com) [cellbiolabs.com]
- 2. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)]
- 3. [scispace.com](http://scispace.com) [scispace.com]
- 4. How to Detect Histone Lactylation Modifications Using High-Resolution Mass Spectrometry? | MtoZ Biolabs [[mtoz-biolabs.com](https://mtoz-biolabs.com)]
- 5. L-Lactate Regulates the Expression of Synaptic Plasticity and Neuroprotection Genes in Cortical Neurons: A Transcriptome Analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)]
- 6. Protocol to study the genomic profile of histone lactylation with CUT&RUN assay in tumor-associated macrophages - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)]
- 7. Metabolic regulation of gene expression by histone lactylation - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)]
- 8. [bio-rad.com](http://bio-rad.com) [bio-rad.com]

- 9. Lactate promotes plasticity gene expression by potentiating NMDA signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic regulation of gene expression by histone lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactate promotes plasticity gene expression by potentiating NMDA signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. epigenie.com [epigenie.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactate-driven macrophage polarization in the inflammatory microenvironment alleviates intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. origene.com [origene.com]
- 21. ptglab.com [ptglab.com]
- 22. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ChIP-seq and RNA-seq Reveal the Involvement of Histone Lactylation Modification in Gestational Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NAD/NADH-Glo™ Assay Protocol [promega.co.uk]
- 25. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD<sup>+</sup>) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- To cite this document: BenchChem. [Intracellular L-lactate Signaling: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674914#intracellular-l-lactate-signaling-pathways-and-mechanisms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)